molecular formula C7H7ClN6O2 B1202850 3-(2-Chloroethyl)-3,4-dihydro-4-oxopyrazolo(5,1-d)-1,2,3,5-tetrazine-8-carboxamide CAS No. 90521-23-6

3-(2-Chloroethyl)-3,4-dihydro-4-oxopyrazolo(5,1-d)-1,2,3,5-tetrazine-8-carboxamide

Cat. No.: B1202850
CAS No.: 90521-23-6
M. Wt: 242.62 g/mol
InChI Key: GCOAJPQTYKOBSK-UHFFFAOYSA-N
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Description

3-(2-Chloroethyl)-3,4-dihydro-4-oxopyrazolo(5,1-d)-1,2,3,5-tetrazine-8-carboxamide is a compound known for its significant antitumor properties. It belongs to the class of imidazotetrazines, which are known for their ability to alkylate DNA, leading to cytotoxic effects on cancer cells .

Preparation Methods

The synthesis of 3-(2-Chloroethyl)-3,4-dihydro-4-oxopyrazolo(5,1-d)-1,2,3,5-tetrazine-8-carboxamide involves several steps. One common method starts with the reaction of 5-diazoimidazole-4-carboxamide with 2-chloroethyl isocyanate in a mixed solvent system . This reaction is notable for its atom efficiency and safety. Industrial production methods often involve similar steps but are scaled up to meet demand, ensuring the purity and consistency of the final product .

Chemical Reactions Analysis

3-(2-Chloroethyl)-3,4-dihydro-4-oxopyrazolo(5,1-d)-1,2,3,5-tetrazine-8-carboxamide undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-(2-Chloroethyl)-3,4-dihydro-4-oxopyrazolo(5,1-d)-1,2,3,5-tetrazine-8-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The primary mechanism of action of 3-(2-Chloroethyl)-3,4-dihydro-4-oxopyrazolo(5,1-d)-1,2,3,5-tetrazine-8-carboxamide involves the alkylation of DNA. This process leads to the formation of DNA cross-links and subsequent disruption of DNA replication and transcription. The compound targets rapidly dividing cells, making it effective against cancer cells . The molecular pathways involved include the activation of DNA damage response pathways, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

3-(2-Chloroethyl)-3,4-dihydro-4-oxopyrazolo(5,1-d)-1,2,3,5-tetrazine-8-carboxamide is often compared with other imidazotetrazines, such as temozolomide and mitozolomide. These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and spectrum of activity . For example:

These comparisons highlight the uniqueness of this compound in terms of its specific applications and effectiveness in treating certain types of cancer.

Properties

IUPAC Name

3-(2-chloroethyl)-4-oxopyrazolo[5,1-d][1,2,3,5]tetrazine-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN6O2/c8-1-2-13-7(16)14-6(11-12-13)4(3-10-14)5(9)15/h3H,1-2H2,(H2,9,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCOAJPQTYKOBSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN2C(=C1C(=O)N)N=NN(C2=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50238194
Record name 3-(2-Chloroethyl)-3,4-dihydro-4-oxopyrazolo(5,1-d)-1,2,3,5-tetrazine-8-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50238194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90521-23-6
Record name 3-(2-Chloroethyl)-3,4-dihydro-4-oxopyrazolo(5,1-d)-1,2,3,5-tetrazine-8-carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090521236
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2-Chloroethyl)-3,4-dihydro-4-oxopyrazolo(5,1-d)-1,2,3,5-tetrazine-8-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50238194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Chloroethyl)-3,4-dihydro-4-oxopyrazolo(5,1-d)-1,2,3,5-tetrazine-8-carboxamide
Reactant of Route 2
Reactant of Route 2
3-(2-Chloroethyl)-3,4-dihydro-4-oxopyrazolo(5,1-d)-1,2,3,5-tetrazine-8-carboxamide
Reactant of Route 3
Reactant of Route 3
3-(2-Chloroethyl)-3,4-dihydro-4-oxopyrazolo(5,1-d)-1,2,3,5-tetrazine-8-carboxamide
Reactant of Route 4
3-(2-Chloroethyl)-3,4-dihydro-4-oxopyrazolo(5,1-d)-1,2,3,5-tetrazine-8-carboxamide
Reactant of Route 5
Reactant of Route 5
3-(2-Chloroethyl)-3,4-dihydro-4-oxopyrazolo(5,1-d)-1,2,3,5-tetrazine-8-carboxamide
Reactant of Route 6
3-(2-Chloroethyl)-3,4-dihydro-4-oxopyrazolo(5,1-d)-1,2,3,5-tetrazine-8-carboxamide

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